molecular formula C12H11FN2 B2710807 2-Fluoro-5-[[methyl(prop-2-ynyl)amino]methyl]benzonitrile CAS No. 1825566-98-0

2-Fluoro-5-[[methyl(prop-2-ynyl)amino]methyl]benzonitrile

Cat. No. B2710807
M. Wt: 202.232
InChI Key: LRHWFCHXWOPCMB-UHFFFAOYSA-N
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Description

The compound is a derivative of benzonitrile, which is an aromatic organic compound . It has a nitrile group attached to a benzene ring, which is further substituted with a fluoro group and a complex methyl-amino-methyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, propargyl bromide can react with differently substituted phenol and aniline derivatives in the presence of a base like K2CO3 .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring with various substituents, including a fluoro group, a nitrile group, and a complex methyl-amino-methyl group .


Chemical Reactions Analysis

The compound, being a derivative of benzonitrile, might undergo reactions typical of aromatic nitriles . These could include nucleophilic substitution reactions or reactions at the benzylic position .

Safety And Hazards

Based on the safety information for similar compounds, it could be toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-fluoro-5-[[methyl(prop-2-ynyl)amino]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c1-3-6-15(2)9-10-4-5-12(13)11(7-10)8-14/h1,4-5,7H,6,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHWFCHXWOPCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=CC(=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-[[methyl(prop-2-ynyl)amino]methyl]benzonitrile

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